
4-(2-Chloroethoxy)-3-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Chloroethoxy)-3-methoxybenzonitrile” is a chemical compound with the molecular formula C10H10ClNO2. It contains a benzonitrile group (a benzene ring attached to a nitrile group), an ether group (an oxygen atom connected to two carbon atoms), and a chloro group (a chlorine atom attached to a carbon atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzonitrile group, an ether group, and a chloro group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitrile, ether, and chloro groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or addition. The ether group might participate in reactions such as cleavage under acidic conditions. The chloro group could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ether groups could enhance its solubility in polar solvents. The chloro group might make the compound more dense and increase its boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-tumor Activities of Novel Derivatives : A compound related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile was synthesized and evaluated for anti-tumor activities, showing potential effectiveness against cell proliferation in certain cancer cell lines (Li, 2015).
Efficient Synthesis for Chemical Applications : Another study details the efficient multigram-scale synthesis of derivatives of 4-(2-Chloroethoxy)-3-methoxybenzonitrile, highlighting its utility in carbohydrate chemistry for synthesizing glycosides (Zinin et al., 2017).
Thermal Performance Analysis : The thermal performance of a compound synthesized from 4-methoxybenzonitrile was investigated, providing insights into its stability and potential applications in materials science (Hui, 2012).
Use in Organic Synthesis : A study on tele nucleophilic aromatic substitutions highlighted the synthesis of compounds related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile, demonstrating its relevance in complex organic synthesis processes (Giannopoulos et al., 2000).
Synthesis of Liquid Crystalline Monomers : Research has been conducted on synthesizing new liquid crystalline monomers, where compounds related to 4-(2-Chloroethoxy)-3-methoxybenzonitrile were used. This indicates potential applications in advanced materials and photonic technologies (한양규 & 김경민, 1999).
Oxidation Studies : Studies on the oxidation of methoxybenzonitriles to quinones and phenols provide insights into the chemical properties and reactivity of derivatives of 4-(2-Chloroethoxy)-3-methoxybenzonitrile (Orita et al., 1989).
Spectroscopic Analysis : Research on the electronic and vibrational spectra of methoxy benzonitriles, including studies on 4-methoxybenzonitrile, highlights its significance in spectroscopic analysis and material characterization (Goel & Agarwal, 1982).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chloroethoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNCKOFXAYAKES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)
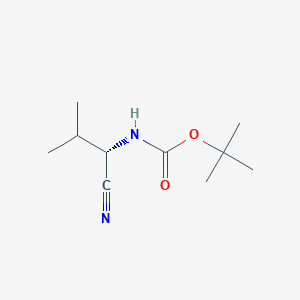
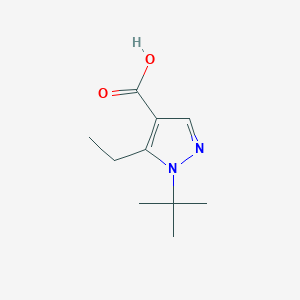
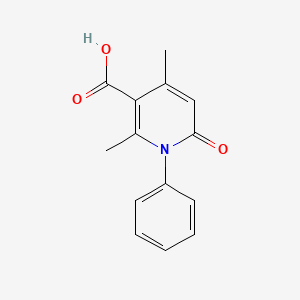
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)


![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
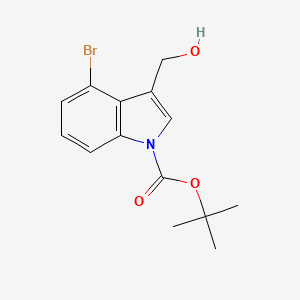


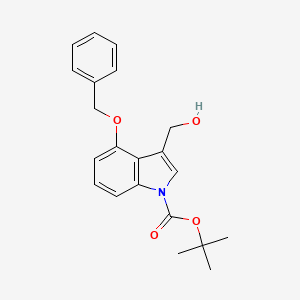

![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)